Welcome to the BenchChem Online Store!
molecular formula C12H14N2O B8783189 4-Quinazolone, 2-butyl

4-Quinazolone, 2-butyl

Cat. No. B8783189
M. Wt: 202.25 g/mol
InChI Key: WBFIFMJPHUALRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09006265B2

Procedure details

Anthranilamide (300 mg, 2.20 mmol) was dissolved under argon in dimethylacetamide (5 ml), valeraldehyde (199 mg, 2.31 mmol) and Na2S2O5 (628 mg, 3.31 mmol) were added, and the mixture was stirred under reflux conditions for 4 h. After cooling to room temperature, water was added to the reaction mixture. By suction-filtering and thoroughly drying the solid formed, 2-butylquinazolin-4(3H)-one (254 mg, 54% of theory) was obtained as a colorless solid. 1H NMR (400 MHz, CDCl3 δ, ppm) 8.26 (d, 1H), 7.74 (dd, 1H), 7.69 (d, 1H), 7.46 (dd, 1H), 7.30 (br. s, 1H, NH), 2.75 (t, 2H), 1.82 (quint, 2H), 1.49 (sext, 2H), 1.00 (t, 3H).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
199 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Na2S2O5
Quantity
628 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH2:10])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[NH2:4].[CH:11](=O)[CH2:12][CH2:13][CH2:14][CH3:15].O>CC(N(C)C)=O>[CH2:12]([C:11]1[NH:10][C:1](=[O:9])[C:2]2[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:4]=1)[CH2:13][CH2:14][CH3:15]

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)N
Name
Quantity
5 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
199 mg
Type
reactant
Smiles
C(CCCC)=O
Name
Na2S2O5
Quantity
628 mg
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred under reflux conditions for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
By suction-filtering
CUSTOM
Type
CUSTOM
Details
thoroughly drying the solid
CUSTOM
Type
CUSTOM
Details
formed

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(CCC)C1=NC2=CC=CC=C2C(N1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 254 mg
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 57.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.